gamma-Mangostin

Descripción general

Descripción

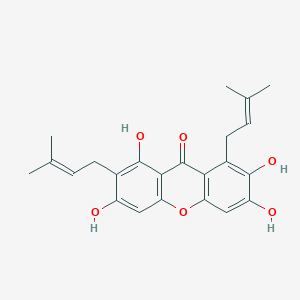

La gamma-Mangostina es un derivado de la xantona aislado de la cáscara del fruto del mangostán (Garcinia mangostana), una fruta tropical nativa del sudeste asiático. Este compuesto ha ganado una atención significativa debido a sus diversas propiedades farmacológicas, que incluyen actividades antiinflamatorias, antioxidantes y anticancerígenas .

Métodos De Preparación

La gamma-Mangostina se puede extraer de la cáscara del fruto de Garcinia mangostana utilizando varios métodos. Un método común involucra la extracción con solvente seguida de técnicas cromatográficas para purificar el compuesto . Las rutas sintéticas para la gamma-Mangostina implican el uso de xantona como material de partida, seguido de modificaciones específicas del grupo funcional para lograr la estructura deseada . Los métodos de producción industrial típicamente implican procesos de extracción y purificación a gran escala para obtener gamma-Mangostina en cantidades significativas .

Análisis De Reacciones Químicas

La gamma-Mangostina experimenta varias reacciones químicas, que incluyen:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones son a menudo derivados de gamma-Mangostina con actividades biológicas modificadas .

Aplicaciones Científicas De Investigación

Anticancer Properties

Gamma-mangostin has demonstrated notable anticancer activity across various cancer cell lines. Research indicates that it induces apoptosis in colorectal adenocarcinoma cells (HT29) through mechanisms involving reactive oxygen species (ROS) production.

Case Study: HT29 Colorectal Cancer Cells

- Objective : Assess the cytotoxic effects of this compound on HT29 cells.

- Methodology : Cells were treated with varying concentrations of this compound (10-200 μM) for 24 hours.

- Results :

| Concentration (μM) | Cytotoxicity (%) |

|---|---|

| 10 | 0.00 ± 4.67 |

| 20 | 13.16 ± 0.14 |

| 40 | 34.47 ± 3.13 |

| 80 | 80.01 ± 0.57 |

| 100 | 95.36 ± 3.25 |

| 200 | 99.90 ± 0.58 |

- : The IC50 value was determined to be approximately 68.48 μM, indicating significant antiproliferative effects with increased concentrations .

Neuroprotective Effects

This compound has shown protective effects against oxidative stress in neuronal cells, making it a candidate for neurodegenerative disease treatment.

Case Study: Neuroprotection in Nerve Cells

- Objective : Evaluate the protective effect of this compound against glutamate-induced cytotoxicity.

- Methodology : N2a neuronal cells were treated with glutamate and this compound.

- Results :

| Treatment | ROS Levels (Fluorescence Intensity) |

|---|---|

| Control | High |

| Glutamate Only | Very High |

| Glutamate + this compound | Significantly Reduced |

- : this compound effectively reduced ROS levels and improved cell viability, suggesting its potential as a neuroprotective agent .

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting key inflammatory pathways.

Case Study: Inhibition of COX-2 Expression

- Objective : Investigate the effect of this compound on COX-2 gene expression in glioma cells.

- Methodology : C6 rat glioma cells were treated with lipopolysaccharides (LPS) in the presence of this compound.

- Results :

| Treatment | COX-2 Expression Level |

|---|---|

| Control | High |

| LPS Only | Very High |

| LPS + this compound | Significantly Reduced |

- : this compound inhibited LPS-induced COX-2 expression, demonstrating its potential as an anti-inflammatory agent .

Antiviral Properties

Recent studies have highlighted this compound's antiviral capabilities, particularly against SARS-CoV-2.

Case Study: Inhibition of SARS-CoV-2

- Objective : Assess the antiviral activity of this compound against SARS-CoV-2.

- Methodology : In vitro assays were conducted to evaluate the compound's efficacy against various strains of SARS-CoV-2.

- Results :

| Strain | Inhibition (%) |

|---|---|

| Wild-type B | Effective |

| Variants | Less effective |

- : this compound showed promising results against wild-type SARS-CoV-2, indicating its potential as an antiviral therapeutic .

Antimicrobial Activity

This compound also exhibits antimicrobial properties, making it a candidate for treating infections caused by resistant strains.

Case Study: Activity Against MRSA

- Objective : Evaluate the bactericidal action of this compound against Methicillin-resistant Staphylococcus aureus (MRSA).

- Methodology : Various concentrations of this compound were tested for their bactericidal effects.

- Results :

| Concentration (μM) | Bactericidal Activity (%) |

|---|---|

| Low (1 - 5) | Moderate |

| Medium (10 - 20) | High |

Mecanismo De Acción

La gamma-Mangostina ejerce sus efectos a través de múltiples mecanismos:

Actividad anticancerígena: Induce la apoptosis en las células cancerosas al regular al alza las proteínas proapoptóticas como la proteína X asociada a Bcl-2 (BAX) y activar las caspasas como la caspasa-3 y -9.

Actividad antiinflamatoria: La gamma-Mangostina inhibe la producción de citocinas y mediadores proinflamatorios, reduciendo así la inflamación.

Actividad antioxidante: Elimina las especies reactivas de oxígeno y mejora la actividad de las enzimas antioxidantes, protegiendo las células del daño oxidativo.

Comparación Con Compuestos Similares

La gamma-Mangostina se suele comparar con otros derivados de la xantona, como la alfa-Mangostina y la beta-Mangostina. Si bien los tres compuestos comparten una estructura central similar, la gamma-Mangostina es única en sus grupos funcionales específicos, que contribuyen a sus distintas propiedades farmacológicas . Por ejemplo:

Alfa-Mangostina: Conocida por sus potentes actividades antibacterianas y antiinflamatorias.

Beta-Mangostina: Exhibe fuertes propiedades antioxidantes y anticancerígenas.

La gamma-Mangostina destaca por su amplio espectro de actividades biológicas y su potencial como compuesto líder para el desarrollo de fármacos .

Actividad Biológica

Gamma-mangostin (γ-mangostin), a xanthone derivative extracted from the mangosteen fruit, has garnered significant interest due to its diverse biological activities, particularly in cancer research and oxidative stress protection. This article synthesizes various studies that illustrate the compound's antiproliferative, pro-apoptotic, anti-inflammatory, and antioxidant properties.

This compound is characterized by its unique xanthone structure, which is responsible for its biological activities. Studies have demonstrated that γ-mangostin interacts with various cellular pathways, leading to the modulation of reactive oxygen species (ROS) levels, apoptosis induction, and inhibition of cell migration.

Antiproliferative Effects

1. Colorectal Cancer Cells (HT29)

In a study focusing on HT29 colorectal adenocarcinoma cells, γ-mangostin exhibited significant cytotoxic effects in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be 68.48 μM after 24 hours of treatment. The following table summarizes the cytotoxicity data:

| γ-Mangostin Concentration (μM) | Cytotoxicity (%) |

|---|---|

| 10 | 0.00 ± 4.67 |

| 20 | 13.16 ± 0.14 |

| 40 | 34.47 ± 3.13 |

| 80 | 80.01 ± 0.57 |

| 100 | 95.36 ± 3.25 |

| 200 | 99.90 ± 0.58 |

Morphological analysis revealed characteristic signs of apoptosis, including cellular swelling and the formation of apoptotic bodies as confirmed by Giemsa staining . Flow cytometry further indicated an increase in hypodiploid cells, confirming that γ-mangostin effectively induces apoptosis through ROS production.

2. Breast Cancer Cells (MDA-MB-231)

In another study involving MDA-MB-231 breast cancer cells, γ-mangostin demonstrated an IC50 value of approximately 25 μM. The compound inhibited cell migration and downregulated key genes associated with migration such as CXCR4, indicating its potential as a therapeutic agent against metastatic breast cancer .

Protective Effects Against Oxidative Stress

Research has shown that γ-mangostin can protect against oxidative damage induced by hydrogen peroxide in human retinal pigment epithelial cells (ARPE-19). The compound mitigated cell death and apoptosis while enhancing the activity of antioxidant enzymes . This suggests that γ-mangostin may have therapeutic applications in retinal degenerative diseases.

Anti-inflammatory Properties

This compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity and reduce prostaglandin E2 (PGE2) levels, which are critical mediators in inflammatory responses . This anti-inflammatory action contributes to its potential use in treating inflammatory diseases.

Case Studies and Clinical Implications

Several case studies have highlighted the potential of γ-mangostin in clinical settings:

- Retinal Protection : A study found that γ-mangostin administration significantly reduced oxidative stress markers in ARPE-19 cells exposed to H2O2, suggesting its utility in preventing retinal damage .

- Cancer Therapy : Clinical interest is growing around the use of γ-mangostin as an adjunct therapy for various cancers due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.

Propiedades

IUPAC Name |

1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZXFTKZUMARDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185194 | |

| Record name | gamma-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

31271-07-5 | |

| Record name | γ-Mangostin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31271-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Mangostin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031271075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Mangostin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31271-07-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-MANGOSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7HS6P8ZEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | gamma-Mangostin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035795 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Gamma-mangostin exhibits its effects through various mechanisms, depending on the target:

- COX Inhibition: this compound directly inhibits both COX-1 and COX-2 enzymes, effectively reducing the conversion of arachidonic acid to prostaglandin E2 (PGE2), a key mediator of inflammation. [, ] This inhibition is competitive in nature. []

- IKK Inhibition: this compound directly inhibits IκB kinase (IKK) activity, preventing the phosphorylation and degradation of IκB. [] This, in turn, prevents nuclear factor-κB (NF-κB) translocation to the nucleus and subsequent transcription of pro-inflammatory genes, including COX-2. []

- 5-HT2A Receptor Antagonism: this compound acts as a selective and competitive antagonist of the 5-HT2A receptor in the central nervous system. [] This interaction is evidenced by its ability to inhibit 5-fluoro-alpha-methyltryptamine (5-FMT)-induced head-twitch responses in mice, a behavior mediated by 5-HT2A receptor activation. [] Additionally, this compound inhibits [3H]-spiperone binding to mouse brain membranes, further supporting its 5-HT2A receptor antagonism. []

A: * Molecular Formula: C24H26O6 [, ]* Molecular Weight: 410.47 g/mol [, ]* Spectroscopic Data: this compound's structure has been elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, ] Studies have also explored theoretical calculations of 1H and 13C NMR chemical shifts for this compound. []

ANone: While specific material compatibility data is limited in the provided research, this compound's stability has been investigated in various contexts:

- Extraction and Isolation: Studies have focused on developing efficient methods for extracting and purifying this compound from mangosteen pericarp, highlighting its stability during these processes. [, ]

- Formulation: Research suggests that formulating this compound into topical preparations, such as creams and emulsions, can enhance its stability and delivery to the skin. [, ]

ANone: The provided research focuses primarily on this compound's biological activities rather than its catalytic properties. It does not function as a catalyst in the conventional sense.

ANone: Yes, computational methods are increasingly utilized in this compound research:

- Molecular Docking: This technique has been employed to predict the binding affinity and interactions of this compound with various targets, such as:

- QSAR Modeling: While specific QSAR models for this compound are not extensively discussed in the provided research, studies have investigated the relationship between the structure of mangosteen xanthones, including this compound, and their aromatase inhibitory activity, which could pave the way for future QSAR studies. []

ANone: Although specific SAR studies are limited in the provided research, some insights can be gleaned:

- Prenylation: The presence of prenyl groups in this compound's structure is thought to be crucial for its biological activities, particularly its antioxidant and anti-inflammatory properties. [, ]

- Hydroxyl Groups: The number and position of hydroxyl groups on the xanthone core also appear to influence activity. For instance, this compound's antioxidant activity is comparable to other highly oxygenated xanthones from mangosteen. []

ANone: While specific stability data under various conditions is limited, research indicates:

- Topical Formulations: Incorporating this compound into topical formulations, such as creams and emulsions, appears to enhance its stability. [, ] These formulations can also improve its delivery to the skin for potential dermatological applications. [, ]

ANone: The provided scientific research primarily focuses on the pharmacological aspects of this compound and doesn't delve into specific SHE (Safety, Health, and Environment) regulations.

ANone: While detailed PK/PD data is limited in the provided research, some studies offer insights:

- Bioavailability: Research suggests that the bioaccessibility of this compound is influenced by factors like micellarization during digestion. [] Simulated digestion studies have shown efficient transfer of this compound to the aqueous fraction, indicating good potential for absorption. []

- Metabolism: Studies using Caco-2 cells, a model for intestinal absorption, have shown that this compound undergoes metabolism, producing both free and phase II metabolites. [] This suggests that the compound is likely metabolized in the body, and its metabolites may also contribute to its overall effects.

ANone: this compound has demonstrated efficacy in various in vitro and in vivo models:

- Anti-inflammatory Activity: Inhibits LPS-induced COX-2 expression and PGE2 production in C6 rat glioma cells. [, ]

- Anti-cancer Activity: Induces apoptosis in human colon cancer cells (HT29). [] Inhibits cell migration in triple-negative breast cancer cells (MDA-MB-231). []

- Antioxidant Activity: Scavenges DPPH free radicals and protects human retinal pigment epithelial cells (ARPE-19) against hydrogen peroxide-induced damage. [, , ]

- Anti-inflammatory Activity: Reduces carrageenan-induced paw edema in rats. []

- Anti-diabetic Activity: Improves blood glucose levels and reduces BUN and creatinine levels in streptozotocin-induced diabetic mice. [, ]

- Hepatoprotective Activity: Improves liver function markers (SGOT, SGPT) and reduces liver damage in streptozotocin-induced diabetic mice. [, ]

- Anti-tumor Activity: Suppresses tumor growth and metastasis in a mouse model of mammary cancer. []

ANone: The provided research does not offer specific details on resistance mechanisms to this compound or its cross-resistance with other compounds. This area requires further investigation.

ANone: While the provided research focuses on the therapeutic potential, it's crucial to acknowledge that further research is needed to comprehensively evaluate this compound's long-term safety profile.

A: * Traditional Medicine: Mangosteen, the source of this compound, has a long history of use in Southeast Asian traditional medicine for various ailments. [, , , , ] This traditional knowledge sparked scientific interest in its bioactive components, including this compound. * Early Pharmacological Studies: Initial scientific investigations focused on identifying and characterizing the major xanthones in mangosteen, including this compound. [, , ] These studies laid the groundwork for understanding the compound's pharmacological potential.

ANone: Yes, this compound research benefits from a multidisciplinary approach:

- Ethnopharmacology: Linking traditional knowledge with modern science helps identify potential therapeutic applications for this compound. [, , ]

- Medicinal Chemistry: Understanding this compound's structure and its relationship to biological activity is crucial for developing more potent and selective derivatives. [, ]

- Computational Chemistry: Molecular modeling techniques provide insights into this compound's interactions with its targets, aiding in drug design and development. [, , ]

- Food Science and Nutrition: Investigating the bioaccessibility and bioavailability of this compound from mangosteen fruit contributes to understanding its potential health benefits. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.